4-(4-Hydroxy-3-methoxy-benzylidene)-3-phenyl-4H-isoxazol-5-one
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Overview
Description
(4E)-4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE is a synthetic organic compound that belongs to the class of oxazolone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE typically involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with 3-phenyl-4,5-dihydro-1,2-oxazol-5-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation process.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4E)-4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone derivative.
Reduction: The oxazolone ring can be reduced to form a corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a quinone derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry
In chemistry, (4E)-4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may exhibit antioxidant, anti-inflammatory, or antimicrobial properties. These activities make it a potential candidate for drug development and other biomedical applications.
Medicine
In medicine, derivatives of oxazolone compounds have been investigated for their potential therapeutic effects. This compound could be explored for its efficacy in treating diseases such as cancer, infections, or inflammatory conditions.
Industry
Industrially, (4E)-4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE might be used in the development of new materials, such as polymers or coatings, due to its chemical reactivity and stability.
Mechanism of Action
The mechanism of action of (4E)-4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE would depend on its specific biological activity. For example, if it exhibits antioxidant properties, it might act by scavenging free radicals and preventing oxidative damage to cells. If it has anti-inflammatory effects, it could inhibit the production of pro-inflammatory cytokines or enzymes.
Comparison with Similar Compounds
Similar Compounds
(4E)-4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE: is similar to other oxazolone derivatives, such as:
Uniqueness
The uniqueness of (4E)-4-[(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-3-PHENYL-4,5-DIHYDRO-1,2-OXAZOL-5-ONE lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the phenyl group and the methoxy-substituted phenyl ring can impart distinct chemical and physical properties compared to other oxazolone derivatives.
Properties
Molecular Formula |
C17H13NO4 |
---|---|
Molecular Weight |
295.29 g/mol |
IUPAC Name |
(4E)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]-3-phenyl-1,2-oxazol-5-one |
InChI |
InChI=1S/C17H13NO4/c1-21-15-10-11(7-8-14(15)19)9-13-16(18-22-17(13)20)12-5-3-2-4-6-12/h2-10,19H,1H3/b13-9+ |
InChI Key |
LRCZCFNUNZQGGK-UKTHLTGXSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=NOC2=O)C3=CC=CC=C3)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=NOC2=O)C3=CC=CC=C3)O |
Origin of Product |
United States |
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